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For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and

applications of 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS)

hydrate, a zwitterionic detergent widely utilized by researchers, scientists, and drug

development professionals. This document outlines its core physicochemical characteristics,

provides detailed experimental protocols for its use in key biochemical applications, and

presents visual workflows to facilitate experimental design and execution.

Core Chemical and Physical Properties
CHAPS is a non-denaturing zwitterionic detergent that is highly effective in solubilizing

membrane proteins while preserving their native structure and function.[1][2][3] Its unique

structure, combining features of both sulfobetaine-type detergents and bile salts, makes it a

versatile tool in proteomics and molecular biology research.[1] CHAPS is structurally similar to

certain bile acids, such as taurodeoxycholic acid and taurochenodeoxycholic acid.[4] It is

synthesized from cholic acid and possesses both a positively charged quaternary ammonium

group and a negatively charged sulfonate group, rendering it electrically neutral over a broad

pH range.[2][4] This zwitterionic nature is a significant advantage in techniques like isoelectric

focusing and ion-exchange chromatography as it does not interfere with the native charge of

proteins.
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The chemical structure of CHAPS consists of a rigid steroidal backbone derived from cholic

acid, which provides the hydrophobic character necessary for interacting with membrane lipids

and the hydrophobic regions of proteins. This is linked to a polar head group containing a

sulfobetaine moiety, which confers its zwitterionic properties and high water solubility.

Chemical Structure of CHAPS Hydrate:

Steroid Nucleus (Hydrophobic)

Linker

Zwitterionic Head Group (Hydrophilic)

C1

C2 C3

C4

OH1

OH

C5

C14

C10 C9

C19 C8

C11

C7

C6

OH2

OH
C13

C17

C18 C16

...(CH2)2-

C15C12

OH3

OH

C=O NH -(CH2)3- N+(CH3)2

Me1CH3

Me2
CH3

-(CH2)3- SO3-

Click to download full resolution via product page

Caption: Chemical structure of CHAPS detergent.

Physicochemical Data
A summary of the key quantitative properties of CHAPS hydrate is presented in the tables

below for easy reference and comparison.
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Table 1: General Properties of CHAPS Hydrate

Property Value Reference(s)

Molecular Formula C₃₂H₅₈N₂O₇S [4][5]

Molecular Weight 614.88 g/mol [5]

Appearance White crystalline powder [1][5]

Purity >98% [2][5]

Melting Point 156 - 158°C [5]

Table 2: Micellar and Solution Properties of CHAPS Hydrate

Property Value Reference(s)

Critical Micelle Concentration

(CMC)
8-10 mM [1][4]

Aggregation Number 4-14 [1]

Average Micellar Weight 6,150 Da [1]

Solubility in Water 50 mg/mL at 20°C [1][5]

pH Range (for zwitterionic

character)
2 - 12

Cloud Point >100 °C

Conductivity (10% solution) <25 µS

Experimental Protocols
This section provides detailed methodologies for common experimental procedures utilizing

CHAPS detergent.

Membrane Protein Extraction for Western Blotting
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This protocol describes the extraction of membrane proteins from cultured cells using a

CHAPS-based lysis buffer, suitable for subsequent analysis by Western blotting.

Materials:

CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) CHAPS, 1 mM

EDTA, Protease Inhibitor Cocktail.

Phosphate-Buffered Saline (PBS), ice-cold.

Cell scraper.

Microcentrifuge.

Procedure:

Wash cultured cells (approximately 80-90% confluent) twice with ice-cold PBS.

Aspirate the final PBS wash completely.

Add ice-cold CHAPS Lysis Buffer to the cell monolayer (e.g., 1 mL for a 10 cm dish).

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Carefully transfer the supernatant, containing the solubilized membrane proteins, to a new

pre-chilled tube.

Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA

assay).

The protein extract is now ready for SDS-PAGE and Western blot analysis.
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This protocol outlines the steps for performing Co-IP to study protein-protein interactions using

CHAPS to lyse cells and maintain complex integrity.

Materials:

CHAPS Lysis Buffer (as described in 2.1).

CHAPS Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.5% (w/v) CHAPS.

Primary antibody specific to the "bait" protein.

Protein A/G magnetic beads or agarose resin.

Elution Buffer (e.g., 1X SDS-PAGE sample buffer or 0.1 M glycine, pH 2.5).

Procedure:

Prepare cell lysate as described in the membrane protein extraction protocol (Section 2.1).

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

Pellet the beads and transfer the supernatant to a fresh, pre-chilled tube.

Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at

4°C with gentle rotation.

Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an

additional 1-2 hours at 4°C.

Pellet the beads by centrifugation and discard the supernatant.

Wash the beads 3-5 times with ice-cold CHAPS Wash Buffer.

Elute the protein complexes from the beads using the chosen elution buffer.

Analyze the eluted proteins by Western blotting.
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Sample Preparation for Two-Dimensional (2D) Gel
Electrophoresis
This protocol provides a general method for preparing protein samples for 2D gel

electrophoresis using a CHAPS-containing solubilization buffer.

Materials:

2D Solubilization Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 50 mM DTT, 0.2% (v/v)

carrier ampholytes.

IPG strips.

Rehydration tray.

Procedure:

Solubilize the protein sample (e.g., cell pellet or tissue powder) in 2D Solubilization Buffer.

Incubate the sample for 1 hour at room temperature with occasional vortexing to ensure

complete solubilization.

Centrifuge the sample at 14,000 x g for 15 minutes to pellet any insoluble material.

Carefully transfer the supernatant to a new tube.

Determine the protein concentration.

Dilute the protein sample to the desired final concentration in 2D Solubilization Buffer.

Apply the sample to an IPG strip in a rehydration tray for passive or active rehydration

according to the manufacturer's instructions.

The IPG strip is now ready for isoelectric focusing (first dimension).
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The following diagrams illustrate the experimental workflows described in the protocols section,

providing a clear visual guide for laboratory procedures.

Start: Cultured Cells (80-90% Confluency)

Wash cells twice with
ice-cold PBS

Add ice-cold CHAPS Lysis Buffer
and scrape cells

Incubate on ice for 30 minutes
(vortex occasionally)

Centrifuge at 14,000 x g for 15 min at 4°C

Collect supernatant
(Solubilized Membrane Proteins)

Determine protein concentration
(e.g., BCA assay)

End: Protein extract ready for
Western Blotting
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Caption: Workflow for Membrane Protein Extraction using CHAPS.
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Start: Cell Lysate in CHAPS Buffer

Pre-clear lysate with
Protein A/G beads (1 hr, 4°C)

Add primary antibody to
pre-cleared lysate (2-4 hrs or O/N, 4°C)

Add Protein A/G beads to
capture antibody-protein complex (1-2 hrs, 4°C)

Wash beads 3-5 times with
ice-cold CHAPS Wash Buffer

Elute protein complexes from beads

End: Eluted proteins ready for
Western Blot analysis

Click to download full resolution via product page

Caption: Experimental Workflow for Co-Immunoprecipitation using CHAPS.
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Start: Protein Sample (Cells/Tissue)

Solubilize in 2D Solubilization Buffer
(Urea, Thiourea, CHAPS, DTT)

Centrifuge to remove insoluble material

Determine protein concentration

Apply sample to IPG strip for rehydration

Perform Isoelectric Focusing (1st Dimension)

Equilibrate IPG strip

Perform SDS-PAGE (2nd Dimension)

End: 2D Gel ready for staining and analysis

Click to download full resolution via product page

Caption: General Workflow for 2D Gel Electrophoresis Sample Preparation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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